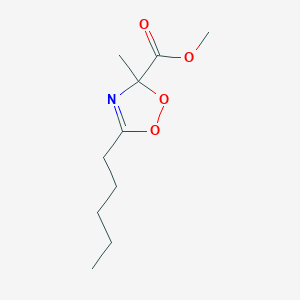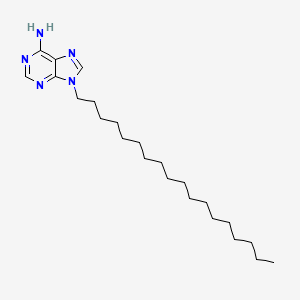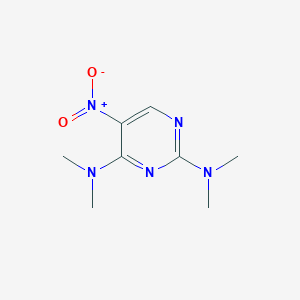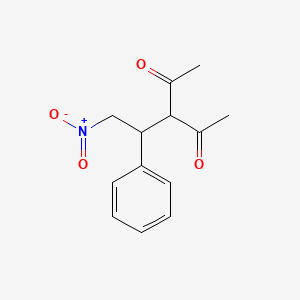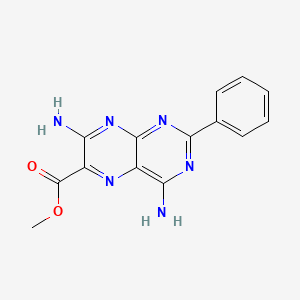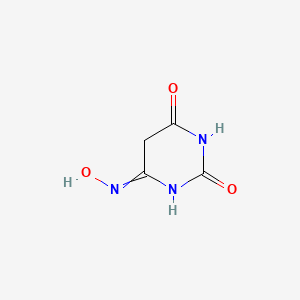![molecular formula C12H12N2O4S3 B14009882 N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide CAS No. 88202-75-9](/img/structure/B14009882.png)
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide is a heterocyclic compound that features a thiophene ring system Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide typically involves the N-acylation of 2-aminothiophene derivatives. One common method involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid under N-acylation conditions . The reaction is usually carried out in the presence of a suitable base and solvent, such as pyridine or triethylamine, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene derivative with similar structural features.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: A compound with a thiadiazole ring system and similar functional groups.
N-(3,5-dinitrothiophen-2-yl)acetamide: A thiophene derivative with nitro groups.
Uniqueness
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide is unique due to its specific arrangement of functional groups and the presence of both sulfonyl and acetamido groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
88202-75-9 |
|---|---|
Fórmula molecular |
C12H12N2O4S3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide |
InChI |
InChI=1S/C12H12N2O4S3/c1-7(15)13-9-3-5-11(19-9)21(17,18)12-6-4-10(20-12)14-8(2)16/h3-6H,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
MVUUITAWDYQWDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(S1)S(=O)(=O)C2=CC=C(S2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


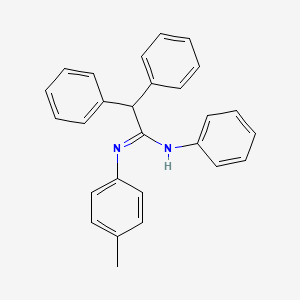


![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
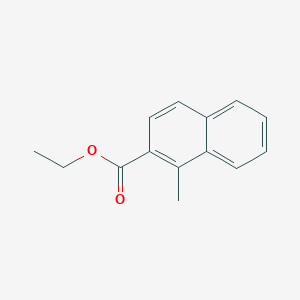


![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
